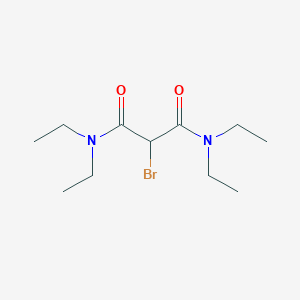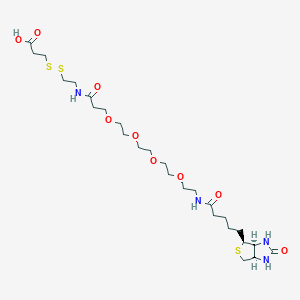
1-(4-Imidazolyl)-N,N-dimethylmethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidazole is a heterocyclic compound and it’s a key component in many important biological molecules. It’s present in many drugs and is used in a variety of applications .
Synthesis Analysis
Imidazole compounds can be synthesized through several methods. One method involves the cyclization of amido-nitriles . The reaction conditions are mild enough for the inclusion of a variety of functional groups .
Molecular Structure Analysis
Imidazole has a five-membered ring structure, consisting of two nitrogen atoms and three carbon atoms. The nitrogen atoms are particularly important as they can participate in various chemical reactions .
Chemical Reactions Analysis
Imidazole compounds can undergo a variety of chemical reactions. For example, they can react with amido-nitriles to form disubstituted imidazoles .
Physical And Chemical Properties Analysis
The physical and chemical properties of imidazole compounds can vary widely depending on their specific structure. Generally, they are solid at room temperature and have a high melting point .
作用機序
Target of Action
The primary targets of 1-(4-Imidazolyl)-N,N-dimethylmethanamine are likely to be a wide range of enzymes and receptors . Imidazole derivatives, due to their unique structural features, can easily attach to these targets via weak interactions .
Mode of Action
The compound interacts with its targets by attaching to the enzymes and receptors, leading to a wide range of biological and pharmacological effects
Biochemical Pathways
Imidazole derivatives are known to demonstrate a wide range of biological and pharmacological effects, suggesting that multiple pathways could be involved .
Pharmacokinetics
The pharmacokinetics of imidazole derivatives can be influenced by their lipophilicity, which can be tuned through the introduction of different hydrophobic substituents on the nitrogen atoms of the imidazole ring .
Result of Action
Imidazole derivatives are known to demonstrate a wide range of biological and pharmacological effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the lipophilicity of imidazole derivatives, which can be tuned through the introduction of different hydrophobic substituents on the nitrogen atoms of the imidazole ring, can impact their antibacterial activity .
実験室実験の利点と制限
1-(4-Imidazolyl)-N,N-dimethylmethanamine has several advantages and limitations for use in laboratory experiments. One of the advantages is that it is relatively inexpensive and easy to synthesize. In addition, it can be used in a wide range of organic reactions and as a reagent in the synthesis of various organic compounds. However, one of the limitations is that it is not very stable and can easily decompose.
将来の方向性
1-(4-Imidazolyl)-N,N-dimethylmethanamine has a wide range of potential applications in the fields of organic chemistry, biochemistry, and pharmacology. Future research should focus on further elucidating the mechanism of action of this compound and its effects on various cellular processes. In addition, further research should focus on the development of new synthetic methods for the synthesis of this compound and its derivatives. Finally, further research should focus on the development of new applications for this compound, such as the development of new drugs and the use of this compound as a catalyst in the synthesis of various organic compounds.
合成法
1-(4-Imidazolyl)-N,N-dimethylmethanamine can be synthesized through a variety of methods. The most common method involves the reaction of dimethylamine with a carboxylic acid in the presence of an acid catalyst. The reaction proceeds in two steps: first, the dimethylamine is reacted with the carboxylic acid to form an imidazole, and then the imidazole is reacted with the acid catalyst to produce this compound. Other methods of synthesis include the reaction of dimethylamine with a nitrile, the reaction of dimethylamine with an aldehyde, and the reaction of dimethylamine with an ester.
科学的研究の応用
1-(4-Imidazolyl)-N,N-dimethylmethanamine has been used in a wide range of scientific research applications. In organic chemistry, it has been used as a catalyst in the synthesis of various organic compounds. In biochemistry, it has been used to study the mechanism of action of various drugs and to study the structure and function of various proteins. In pharmacology, it has been used as a drug candidate for the treatment of various diseases, such as cancer, HIV, and Alzheimer’s disease. In addition, this compound has been used as a tool to study the structure and function of various enzymes, as well as to study the structure and function of various receptors.
Safety and Hazards
特性
IUPAC Name |
1-(1H-imidazol-5-yl)-N,N-dimethylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-9(2)4-6-3-7-5-8-6/h3,5H,4H2,1-2H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBONENNTKTILZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CN=CN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-[Bis(phenylmethyl)amino]-3-methyl-butan-1-ol](/img/structure/B6297175.png)


![6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol](/img/structure/B6297199.png)
